molecular formula C9H8F2OS B13233375 1-(3,4-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one

1-(3,4-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13233375
M. Wt: 202.22 g/mol
InChI Key: DRLYHTLDOCDJBF-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of difluorophenyl and methylsulfanyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with methylthiol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)ethan-1-one: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.

    2-(Methylsulfanyl)ethan-1-one: Lacks the difluorophenyl group, leading to distinct reactivity and applications.

Uniqueness

1-(3,4-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of both difluorophenyl and methylsulfanyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8F2OS

Molecular Weight

202.22 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H8F2OS/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3

InChI Key

DRLYHTLDOCDJBF-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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